Fto-IN-4

Description

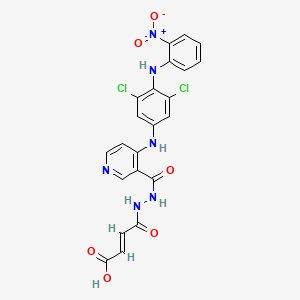

Fto-IN-4 (CAS: 2763577-74-6) is a potent and selective inhibitor of the Fat Mass and Obesity-associated Protein (FTO), an RNA demethylase that regulates post-transcriptional modifications by removing N6-methyladenosine (m6A) marks. Dysregulation of FTO is implicated in metabolic disorders, obesity, and cancers, making it a critical therapeutic target . This compound is structurally optimized to compete with FTO’s substrate-binding site, thereby increasing m6A levels in mRNA and modulating downstream pathways such as JAK/STAT signaling . It is cataloged under the identifier V74015 and is part of bioactive compound libraries used in cancer and metabolic disease research .

Properties

Molecular Formula |

C22H16Cl2N6O6 |

|---|---|

Molecular Weight |

531.3 g/mol |

IUPAC Name |

(E)-4-[2-[4-[3,5-dichloro-4-(2-nitroanilino)anilino]pyridine-3-carbonyl]hydrazinyl]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C22H16Cl2N6O6/c23-14-9-12(10-15(24)21(14)27-17-3-1-2-4-18(17)30(35)36)26-16-7-8-25-11-13(16)22(34)29-28-19(31)5-6-20(32)33/h1-11,27H,(H,25,26)(H,28,31)(H,29,34)(H,32,33)/b6-5+ |

InChI Key |

KNGWJZXEDNHKQS-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)NC2=C(C=C(C=C2Cl)NC3=C(C=NC=C3)C(=O)NNC(=O)/C=C/C(=O)O)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=C(C=C2Cl)NC3=C(C=NC=C3)C(=O)NNC(=O)C=CC(=O)O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Fto-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:

Chemical Vapor Deposition (CVD): This method is used for the deposition of thin films of fluorine-doped tin oxide (FTO) on substrates.

Spray Pyrolysis: A cost-effective technique for large-area deposition of FTO thin films.

Hydrothermal Method: Used for preparing nanomaterials on FTO conductive glass substrates.

Chemical Reactions Analysis

Fto-IN-4 undergoes various chemical reactions, including:

Oxidation and Reduction: This compound can participate in redox reactions, particularly in the presence of palladium nanoparticles supported on fluorine-doped tin oxide (FTO) as a catalyst.

Substitution Reactions: These reactions involve the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Fto-IN-4 has a wide range of scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.

Biology: Plays a role in the regulation of gene expression by inhibiting the demethylation of m6A in RNA.

Medicine: Potential therapeutic applications in treating obesity, cancer, and cardiovascular diseases by targeting the FTO enzyme

Industry: Utilized in the production of transparent conducting oxides for optoelectronic applications.

Mechanism of Action

Fto-IN-4 exerts its effects by inhibiting the FTO enzyme, which is responsible for the demethylation of m6A in RNA. This inhibition leads to an increase in m6A levels, affecting various biological processes such as RNA stability, splicing, and translation . The molecular targets of this compound include the catalytic domain of the FTO enzyme, which is involved in the removal of methyl groups from RNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key FTO inhibitors, focusing on structural, functional, and application-based distinctions:

Mechanistic and Functional Differences

- Selectivity : this compound and Fto-IN-5 exhibit higher specificity for FTO compared to MA, which also inhibits cyclooxygenase (COX) enzymes . This selectivity reduces off-target effects, making this compound preferable for precision oncology applications.

- Structural Analogues: this compound and Fto-IN-5 share sequential CAS numbers (2763577-74-6 vs. 2763577-75-7), suggesting minor structural modifications that may influence binding affinity or solubility. However, comparative efficacy data remain unpublished .

- Therapeutic Scope : While Fto-IN-2 targets glioblastoma stem cells and ZLD115 is optimized for leukemia, this compound’s broader application in JAK1/STAT3-driven cancers (e.g., gastric cancer) is supported by its ability to destabilize oncogenic mRNAs like JAK1 .

Research Findings and Limitations

This compound vs. MA :

- MA’s dual inhibition of FTO and COX limits its utility in long-term therapies due to inflammatory side effects. In contrast, this compound’s specificity enhances its safety profile .

- Huang et al. demonstrated that MA increases m6A levels by blocking FTO-substrate interactions, a mechanism likely shared by this compound but with improved potency .

Gaps in Comparative Data: No head-to-head studies or meta-analyses directly compare this compound with analogues like Fto-IN-5 (as per ). Current insights rely on structural inferences and pathway-specific evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.